

# LysoTracker Green DND-26: A Technical Guide for Monitoring Acidic Organelles

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## Compound of Interest

Compound Name: Green DND-26

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This guide provides an in-depth overview of LysoTracker **Green DND-26**, a fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells. We will delve into its mechanism of action, key applications, detailed experimental protocols, and data interpretation, offering a comprehensive resource for researchers in cell biology and drug development.

## Introduction to LysoTracker Green DND-26

LysoTracker **Green DND-26** is a cell-permeant, green fluorescent dye designed for the selective accumulation in acidic compartments within living cells.[1][2][3][4] Its utility stems from its ability to cross cell membranes in a neutral state and become protonated and trapped within the acidic lumen of organelles like lysosomes and late endosomes.[2][5][6] This accumulation leads to a bright fluorescent signal, enabling real-time imaging and analysis of lysosomal dynamics.[1] The fluorescence of LysoTracker **Green DND-26** is largely independent of pH within the acidic range, making it a reliable marker for tracking these organelles.[4]

## Mechanism of Action

The functionality of LysoTracker probes is based on their chemical structure, which includes a fluorophore linked to a weak base.[2][5][6] This design allows for a straightforward and effective method for labeling acidic organelles.

- **Cell Permeability:** At neutral pH, the weak base component is only partially protonated, rendering the molecule neutral and capable of freely diffusing across the plasma membrane into the cytoplasm.[2][5]
- **Selective Accumulation:** Once inside the cell, the probe diffuses into various compartments. Within acidic organelles (pH 4.5-5.5), the low pH environment causes the weak base to become fully protonated.[1]
- **Signal Generation:** This protonation results in a charged molecule that can no longer readily cross the organellar membrane, leading to its accumulation and a concentrated fluorescent signal.[2][5]



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Figure 1. Mechanism of LysoTracker **Green DND-26** accumulation in acidic organelles.

## Quantitative Data

For reproducible and accurate experimental design, it is crucial to understand the quantitative properties of LysoTracker **Green DND-26**.

## Table 1: Physical and Spectral Properties

Property	Value	Reference
Molecular Formula	C18H25BF2N4O	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	362.23 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Excitation Maximum	504 nm	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Emission Maximum	511 nm	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Recommended Filter Set	FITC	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Solvent	DMSO	<a href="#">[3]</a> <a href="#">[10]</a>

**Table 2: Recommended Working Concentrations and Conditions**

Application	Recommended Concentration	Incubation Time	Temperature	Reference
Live Cell Imaging	50-75 nM	15-30 minutes	37°C	<a href="#">[7]</a> <a href="#">[11]</a>
Flow Cytometry	50-100 nM	15-45 minutes	37°C	<a href="#">[7]</a> <a href="#">[12]</a>
Stock Solution	1 mM in DMSO	N/A	-20°C	<a href="#">[3]</a> <a href="#">[10]</a>

## Experimental Protocols

The following are detailed protocols for the use of LysoTracker **Green DND-26** in common cell biology applications. It is important to note that this probe is intended for live-cell analysis and is not suitable for fixed cells, as fixation can compromise the acidic environment of the lysosomes.[\[3\]](#)[\[8\]](#)[\[10\]](#)

### Live-Cell Imaging of Adherent Cells

This protocol is designed for visualizing acidic organelles in adherent cells using fluorescence microscopy.

Materials:

- LysoTracker **Green DND-26** (1 mM stock in DMSO)

- Complete cell culture medium (phenol red-free medium is recommended to reduce background)
- Phosphate-buffered saline (PBS)
- Coverslips or imaging-grade culture dishes
- Fluorescence microscope with a FITC filter set

#### Procedure:

- Cell Seeding: Seed adherent cells on coverslips or in imaging dishes and culture until they reach the desired confluency.
- Prepare Staining Solution: Warm the complete culture medium to 37°C. Dilute the 1 mM LysoTracker **Green DND-26** stock solution to a final working concentration of 50-75 nM in the pre-warmed medium. For a 50 nM solution, dilute the stock 1:20,000.[3][10]
- Cell Staining: Remove the existing culture medium from the cells and add the pre-warmed staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[7] The optimal incubation time may vary depending on the cell type.
- Washing (Optional): For clearer imaging, the staining solution can be removed and replaced with fresh, pre-warmed medium or PBS.
- Imaging: Image the cells immediately using a fluorescence microscope equipped with a FITC filter set.[3][10]

## Analysis of Acidic Organelles by Flow Cytometry

This protocol allows for the quantitative analysis of lysosomal content in suspension cells or trypsinized adherent cells.

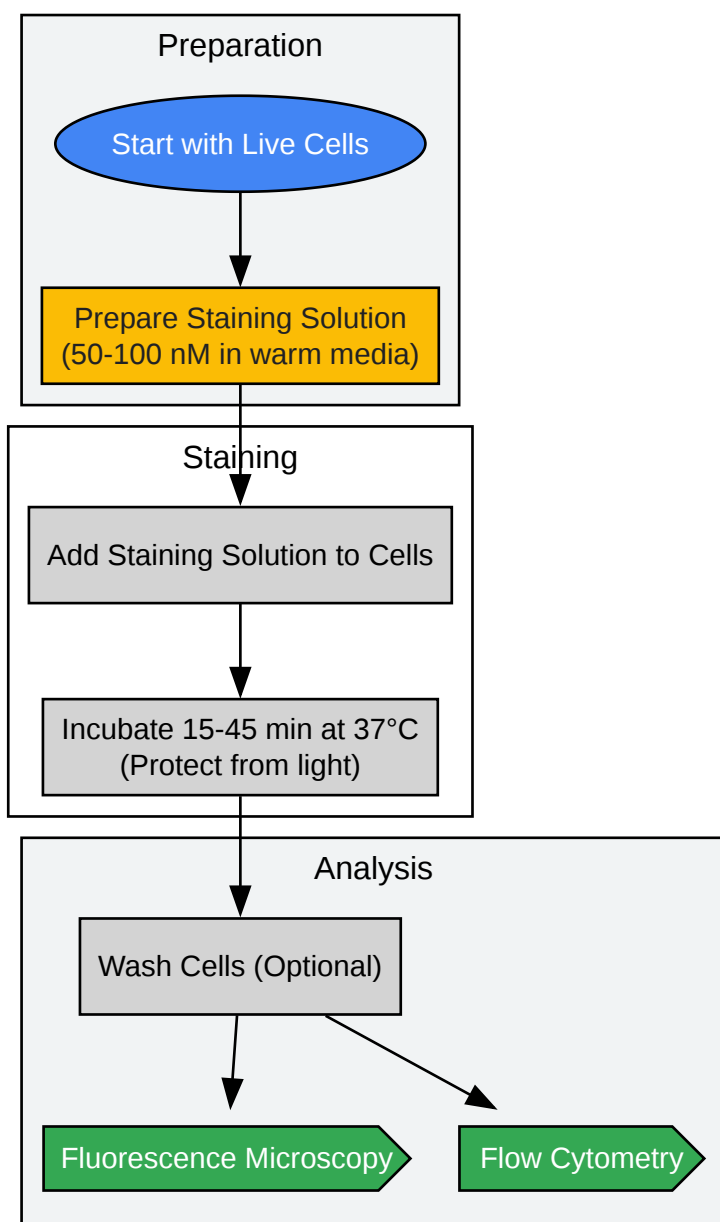
#### Materials:

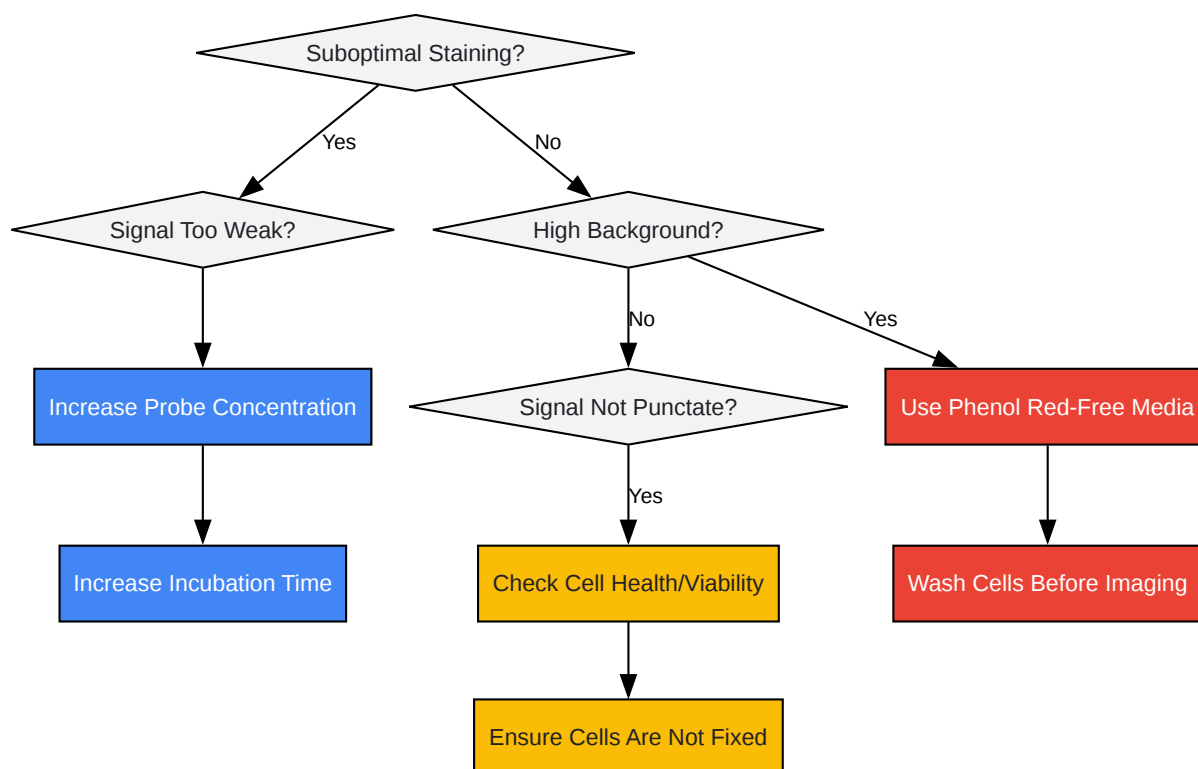
- LysoTracker **Green DND-26** (1 mM stock in DMSO)

- Complete cell culture medium or appropriate buffer
- FACS tubes
- Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of approximately  $1 \times 10^6$  cells/mL in complete culture medium.
- Prepare Staining Solution: Dilute the 1 mM LysoTracker **Green DND-26** stock solution to a final working concentration of 50-100 nM in pre-warmed medium.[\[7\]](#)
- Cell Staining: Add the staining solution to the cell suspension.
- Incubation: Incubate for 15-45 minutes at 37°C, protected from light.[\[7\]](#)[\[12\]](#)
- Washing: Centrifuge the cells to pellet them, aspirate the supernatant, and resuspend in fresh, pre-warmed medium or buffer.[\[6\]](#)
- Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for FITC or GFP.





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